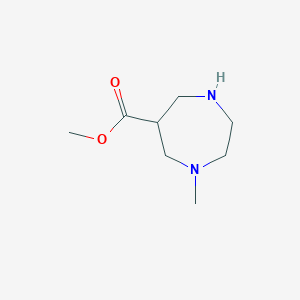

Methyl 1-methyl-1,4-diazepane-6-carboxylate

Description

Methyl 1-methyl-1,4-diazepane-6-carboxylate is a seven-membered heterocyclic compound featuring a 1,4-diazepane ring (a saturated ring containing two nitrogen atoms at positions 1 and 4) with two substituents: a methyl group at position 1 and a methyl ester at position 4. For instance, esters of diazepane derivatives are often utilized as precursors for drug candidates due to their tunable reactivity .

Properties

IUPAC Name |

methyl 1-methyl-1,4-diazepane-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10-4-3-9-5-7(6-10)8(11)12-2/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOKOQXQXBOPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 1-methyl-1,4-diazepane-6-carboxylate typically involves the reaction of 1,4-diazepane with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 1-methyl-1,4-diazepane-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 1-methyl-1,4-diazepane-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1,4-diazepane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 1-methyl-1,4-diazepane-6-carboxylate with structurally related compounds, focusing on ring systems, substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparison Points

Ring System and Electronic Effects 1,4-Diazepane vs. 1,4-Thiazepane: The replacement of a nitrogen atom with sulfur in thiazepane derivatives (e.g., Methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate) introduces sulfone groups, which increase electron-withdrawing effects and ring stability compared to diazepanes . This makes thiazepanes more resistant to oxidation but less nucleophilic. Benzodithiazine Systems: Compounds like Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate () feature fused aromatic rings, enhancing π-π stacking interactions and bioavailability, unlike the saturated diazepane ring in the target compound .

Substituent Reactivity

- Ester vs. Amine Groups : The methyl ester in this compound allows for hydrolysis to carboxylic acids or participation in coupling reactions. In contrast, 6-Methyl-1,4-diazepan-6-amine () has an amine group, enabling nucleophilic substitutions or coordination chemistry .

- Alkyl vs. Aromatic Substituents : Ethyl or methyl groups (e.g., 6-Ethyl-1-methyl-1,4-diazepane in ) impart hydrophobicity, whereas aromatic substituents (e.g., benzyl in ) enhance binding to biological targets like enzymes or receptors .

Applications in Drug Discovery

- The target compound’s ester group is advantageous for prodrug strategies, where controlled hydrolysis releases active metabolites. This contrasts with sulfone-containing thiazepanes (), which are often terminal functional groups in agrochemicals due to their stability .

- Diazepane amines () are explored for neurological applications, similar to modafinil (), which protects dopaminergic neurons. However, the ester group in this compound may limit blood-brain barrier penetration unless metabolized .

Table 2: Physical and Spectroscopic Data

Biological Activity

Methyl 1-methyl-1,4-diazepane-6-carboxylate is a heterocyclic compound belonging to the diazepane family, characterized by its unique structure that includes a carboxylate group. Its biological activity has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on available research findings.

This compound has the molecular formula and a molecular weight of approximately 184.24 g/mol. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The compound serves as a building block for more complex organic molecules, particularly in drug development and chemical research.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Interaction : The compound can inhibit specific enzymes involved in microbial growth, leading to potential antimicrobial effects against both gram-positive and gram-negative bacteria. This interaction often involves binding to the active sites of enzymes, thereby modulating their activity.

- Receptor Modulation : this compound may also interact with neurotransmitter receptors, influencing neurological pathways. Such interactions are being explored for their implications in treating neurological disorders.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study reported IC50 values indicating effective inhibition of bacterial growth at low concentrations. For example:

| Compound Derivative | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 |

| Compound B | Escherichia coli | 30 |

| Compound C | Pseudomonas aeruginosa | 40 |

These results suggest that modifications to the core structure can enhance antimicrobial efficacy .

Pharmacological Applications

The potential therapeutic applications of this compound are under investigation. Current studies focus on its role as a precursor in drug synthesis for conditions such as anxiety and depression due to its interaction with central nervous system receptors. Preliminary findings indicate promising results in animal models .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls.

- Neurological Impact : In a pharmacological study involving rodent models, administration of this compound resulted in decreased anxiety-like behavior, suggesting its potential as an anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.